molecular formula C14H18N6O B2475468 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2415632-06-1

4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2475468
CAS No.: 2415632-06-1
M. Wt: 286.339
InChI Key: PSTCBMHYXJLPQT-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine ring linked to a 2-methylpyrimidin-4-yl moiety at position 2.

The synthesis of such pyrimidine derivatives typically involves coupling reactions under anhydrous conditions using pre-functionalized intermediates like 2-methoxyacetamidine hydrochloride or 4-chloro-2-(methoxymethyl)pyrimidine, as outlined in heterocyclic chemistry protocols .

Properties

IUPAC Name

4-methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-15-5-3-12(17-11)19-7-9-20(10-8-19)14-16-6-4-13(18-14)21-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTCBMHYXJLPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Design and Development
The compound serves as a scaffold for the development of new therapeutic agents. Its structural attributes enable modifications that can enhance bioactivity, selectivity, and pharmacokinetic properties. Research indicates that derivatives of this compound can exhibit varied biological activities, including anti-inflammatory and antimicrobial effects .

Biological Activity Studies
Studies have shown that 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can interact with specific receptors and enzymes, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications .

Pharmaceutical Research

Lead Compound in Drug Discovery
The compound has been identified as a lead compound in the synthesis of novel pharmaceuticals targeting various diseases. Its derivatives have been evaluated for their efficacy against conditions such as cancer, inflammation, and infectious diseases. The pharmacological profiles of these derivatives suggest promising therapeutic potentials .

Case Studies

  • Anti-inflammatory Agents : Several studies have synthesized derivatives of this compound to evaluate their anti-inflammatory properties. These studies demonstrated that certain derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile for long-term use .
  • Antimicrobial Activity : Research has also focused on the antimicrobial properties of this compound derivatives. These compounds were tested against various bacterial strains, showing varying degrees of inhibition, which highlights their potential as antimicrobial agents .

Industrial Applications

Synthesis of Complex Molecules
In addition to its pharmaceutical applications, this compound can be utilized in industrial settings for the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

A key structural distinction among analogs lies in the substituents attached to the piperazine ring. Below is a comparative analysis:

Compound Name Piperazine Substituent Pyrimidine Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine (Target) 2-Methylpyrimidin-4-yl 4-Methoxy ~314.34* Kinase inhibition (hypothesized)
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (BB10-0506) 2-Fluorophenyl 4-Chloro, 6-position substitution 292.74 Building block for drug discovery
N-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4c) 4-Methoxyphenyl 2-Methyl, thiazole-2-amine ~565.65 Cytotoxicity studies
7-(4-Methylpiperazin-1-yl)-2-(1,3-benzodioxol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazine Benzodioxole, fused pyrido-pyrimidine ~393.41 Anticancer candidate

*Calculated based on molecular formula C₁₄H₁₇N₅O.

Key Observations :

  • Electron-Withdrawing vs. In contrast, BB10-0506’s fluorophenyl group introduces hydrophobicity and halogen-bonding capabilities .
  • Biological Activity : Derivatives like 4c (from ) exhibit cytotoxicity linked to their 3,4,5-trimethoxyphenyl-thiazole moiety, suggesting that substituent polarity and bulkiness influence bioactivity .

Pharmacological and Physicochemical Properties

  • Solubility and Permeability : The methoxy group in the target compound may enhance solubility compared to halogenated derivatives like BB10-0506, which prioritize lipophilicity .
  • Thermal Stability : Melting points for analogs in range from 84°C (4d) to 216°C (4c), correlating with crystallinity and substituent rigidity .

Biological Activity

4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a methoxy group and a piperazine moiety, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This compound is characterized by:

  • A methoxy group at the 4th position of the pyrimidine ring.
  • A piperazine ring substituted with a 2-methylpyrimidin-4-yl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular pathways, leading to altered cell proliferation and survival.
  • Receptor Modulation : The compound could act as an antagonist or agonist at specific receptor sites, influencing signaling pathways relevant to disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated that derivatives of this compound exhibited significant cytostatic activity against various cancer cell lines, including NSCLC (non-small cell lung cancer) and colorectal carcinoma cells .
Cell LineGI Value (%) at 10 µMReference
HOP-92 (NSCLC)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast)46.14

Antimicrobial Activity

Research has also indicated moderate to good antimicrobial activity for related compounds in the same class. The presence of the piperazine group enhances their interaction with bacterial targets .

Case Studies and Research Findings

  • NCI-60 Cell Line Screening : In a study involving the NCI-60 cell line panel, derivatives including this compound showed promising results, indicating potential for further development as anticancer agents .
  • ADME-Tox Predictions : The pharmacokinetic profiles of these compounds were evaluated using ADME-Tox predictions, which suggested favorable drug-likeness properties, making them suitable candidates for further drug development .
  • Mechanistic Studies : Detailed mechanistic studies revealed that certain derivatives inhibited PARP1 activity, suggesting their role as potential PARP inhibitors in cancer therapy .

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield .
  • Monitor intermediates via LC-MS or NMR to confirm structural integrity .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Resolve the crystal lattice to confirm bond lengths, angles, and stereochemistry. For example, analogous piperazine-pyrimidine derivatives show planar pyrimidine rings with dihedral angles of ~75° relative to substituents .
  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to verify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbon connectivity.
    • HRMS : Confirm molecular ion peaks matching the exact mass.
      Data Table :
TechniqueKey ObservationsReference
X-rayCrystallographic R-factor < 0.05, planar pyrimidine core
1^1H NMRMethoxy proton resonance at δ 3.92 ppm

Advanced: How can conflicting bioactivity data across studies be systematically analyzed?

Methodological Answer:
Address contradictions through:

Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation time, compound purity). For instance, variations in IC50_{50} values may arise from differences in cell permeability or metabolic stability .

Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence activity .

Computational Modeling : Perform molecular dynamics simulations to assess target binding under varying pH or ionic conditions .

Case Example :
A study on a similar compound showed a 10-fold potency drop in high-pH media due to deprotonation of the piperazine nitrogen, altering receptor interaction .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization :
    • Temperature Control : For SNAr reactions, higher temperatures (80–100°C) improve kinetics but may degrade sensitive groups.
    • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps, with ligand optimization (e.g., XPhos) to reduce byproducts .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in alkylation steps .

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